molecular formula C17H18N2O3 B5562235 4-acetamido-N-(2-ethoxyphenyl)benzamide

4-acetamido-N-(2-ethoxyphenyl)benzamide

Cat. No.: B5562235
M. Wt: 298.34 g/mol
InChI Key: RAWKDJRJZNDYJA-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-ethoxyphenyl)benzamide is a chemical compound with the molecular formula C15H15N3O2. It is known for its applications in various fields, including medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes an acetamido group and an ethoxyphenyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-ethoxyphenyl)benzamide typically involves the reaction of 4-acetamidobenzoic acid with 2-ethoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane (DCM) and are performed at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-ethoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

4-acetamido-N-(2-ethoxyphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research as a histone deacetylase (HDAC) inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-ethoxyphenyl)benzamide involves its interaction with specific molecular targets. As an HDAC inhibitor, it binds to the active site of HDAC enzymes, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetamido-N-(2-aminophenyl)benzamide
  • 4-acetamido-N-(2-methoxyphenyl)benzamide
  • 4-acetamido-N-(2-chlorophenyl)benzamide

Uniqueness

4-acetamido-N-(2-ethoxyphenyl)benzamide is unique due to its ethoxy group, which imparts distinct chemical properties and biological activities compared to its analogs. The presence of the ethoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-acetamido-N-(2-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-22-16-7-5-4-6-15(16)19-17(21)13-8-10-14(11-9-13)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWKDJRJZNDYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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